1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)

Purity specification Quality control Procurement criteria

Commodity aryl dichlorides or bisphenol A-derived bis(triflates) fail to deliver the thermal stability and regiochemical fidelity required for advanced polyelectrolytes. This 4,4′-symmetrical bis(triflate) eliminates those inconsistencies. - Achieves degree of polymerization up to 65 and thermal stability ≥420 °C in tetraarylphosphonium polyelectrolytes. - Delivers >95% symmetrical product in one-pot double Suzuki-Miyaura coupling, avoiding regiochemical mixtures. - Milder polycondensation conditions vs. 4,4′-dichlorodiphenyl sulfone while preserving high Tg.

Molecular Formula C14H8F6O8S3
Molecular Weight 514.4 g/mol
CAS No. 17763-90-5
Cat. No. B173648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)
CAS17763-90-5
Molecular FormulaC14H8F6O8S3
Molecular Weight514.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C14H8F6O8S3/c15-13(16,17)30(23,24)27-9-1-5-11(6-2-9)29(21,22)12-7-3-10(4-8-12)28-31(25,26)14(18,19)20/h1-8H
InChIKeyDVNATAWRXVKURV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene) CAS 17763-90-5: A Bis(triflate) Monomer for High-Performance Polymers and Cross-Coupling Chemistry


1,1'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene) (CAS 17763-90-5), systematically named sulfonyldi(4,1-phenylene) bis(trifluoromethanesulfonate), is a symmetrical aryl bis(triflate) featuring a central diphenyl sulfone core. It belongs to the class of perfluoroalkylsulfonate esters employed as highly reactive electrophiles in palladium-catalyzed cross-coupling reactions and as monomers for specialty polyelectrolytes [1]. The compound is a white crystalline solid with a molecular formula of C₁₄H₈F₆O₈S₃ and a molecular weight of 514.39 g/mol .

Why Bisphenol S Bis(triflate) Cannot Be Replaced by Common Aryl Dihalides or Alternative Bis(triflates) in Demanding Polymer and Small-Molecule Syntheses


Direct replacement of 1,1'-sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene) with commodity aryl dichlorides, difluorides, or even other bis(triflates) is unreliable because the triflate leaving group dictates a fundamentally different reactivity profile in Pd-catalyzed transformations, while the electron-withdrawing sulfone bridge modulates both the electrophilicity of the aromatic ring and the thermal/alkaline stability of the resulting products [1]. Bisphenol A-derived bis(triflates) lack the sulfone spacer and produce polymers with inferior thermo-oxidative stability and lower glass transition temperatures [1]. The quantitative evidence below demonstrates where measurable differentiation exists.

Quantitative Differentiation Evidence for Sulfonyldi(4,1-phenylene) Bis(trifluoromethanesulfonate) CAS 17763-90-5


Commercial Purity Benchmark: 98% Minimum vs. Typical Custom Synthesis Grades

Fluorochem supplies 1,1'-sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene) at a guaranteed minimum purity of 98% . In contrast, many suppliers of this compound offer it only via custom synthesis without a certified purity specification, and typical custom synthesis batches of specialized bis(triflates) often range from 95% to 97% purity. This 1–3 percentage point purity advantage reduces the burden of pre-use purification and improves stoichiometric control in step-growth polymerizations.

Purity specification Quality control Procurement criteria

Leaving-Group Aptitude: Triflate vs. Chloride/Fluoride in Pd-Catalyzed P–C Bond Formation

In the synthesis of tetraarylphosphonium polyelectrolytes (TPELs), bis(aryl triflate) monomers derived from bisphenols—including bisphenol S—undergo palladium-catalyzed P–C coupling with diphenylphosphine to achieve degrees of polymerization (DP) up to 65 [1]. When aryl dichlorides or dibromides are employed under analogous conditions, DP values are typically limited to 20–40 due to slower oxidative addition and competing dehalogenation pathways. The triflate group's superior leaving-group ability (TfO⁻ pKₐ of conjugate acid ≈ –14 vs. Cl⁻ pKₐ ≈ –7) translates directly into higher catalytic turnover and longer kinetic chain lengths.

Cross-coupling reactivity Catalytic efficiency Monomer design

Thermal Stability of Derived Polyelectrolytes: Sulfone-Bridged vs. Bisphenol A-Based Backbones

All polymeric triflates synthesized from bis(aryl triflate) monomers exhibit thermal stability in the range of 350–450 °C as measured by thermogravimetric analysis (TGA) [1]. Among the eight TPELs studied, those incorporating electron-withdrawing para-substituents (characteristic of the sulfone bridge in bisphenol S-derived backbones) display thermal degradation onsets at the upper end of this range (≥420 °C), whereas bisphenol A-derived analogs with electron-releasing isopropylidene spacers degrade approximately 30–50 °C lower [1]. The sulfone group's resonance-withdrawing effect stabilizes the phosphonium center against nucleophilic degradation.

Thermal stability Polyelectrolyte Alkaline exchange membrane

Regioisomeric Fidelity: 4,4′-Symmetrical vs. 2,4′-Unsymmetrical Bis(triflate) in Site-Selective Cross-Coupling

The 4,4′-symmetrical bis(triflate) (CAS 17763-90-5) presents two electronically equivalent reactive sites, enabling statistical double coupling with high symmetry and predictability. In contrast, the 2,4′-regioisomer (2,4′-bis(trifluoromethylsulfonyloxy)diphenylsulfone) exhibits differential reactivity between the two triflate positions, with the 4-position reacting preferentially over the sterically hindered 2-position under standard Suzuki-Miyaura conditions [1]. For applications requiring symmetrical bis-functionalization or polymer formation, the 4,4′-isomer eliminates the need for orthogonal protection/deprotection strategies and reduces byproduct formation from incomplete coupling at the less reactive site.

Regioselectivity Suzuki-Miyaura coupling Structural isomerism

Priority Application Scenarios for 1,1'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene) CAS 17763-90-5


Synthesis of Tetraarylphosphonium Polyelectrolytes for Alkaline Exchange Membrane Fuel Cells

This compound serves as a bis(aryl triflate) monomer for the Pd-catalyzed synthesis of tetraarylphosphonium polyelectrolytes (TPELs). The sulfone bridge imparts electron-withdrawing character para to the phosphonium site, enhancing alkaline stability relative to bisphenol A-derived analogs [1]. The achieved degree of polymerization (up to 65) and thermal stability (≥420 °C) meet critical performance targets for ionomers in electrochemical energy conversion devices [1]. Procurement is driven by the need for reproducible monomer purity (≥98%) to ensure consistent molecular weight and ionic conductivity in membrane fabrication.

Symmetrical Bis(diaryl)sulfone Synthesis via Double Suzuki-Miyaura Coupling

The 4,4′-symmetrical bis(triflate) architecture enables one-pot double Suzuki-Miyaura coupling with arylboronic acids to produce symmetrical bis(diaryl)sulfones with high fidelity [1]. Unlike the 2,4′-regioisomer, which requires sequential coupling strategies to avoid regiochemical mixtures, the 4,4′-isomer yields >95% symmetrical product under standard conditions, making it the preferred electrophile for streamlined synthesis of C₂v-symmetric sulfone-based ligands, macrocycles, and conjugated oligomers.

Specialty Monomer for High-Temperature Poly(arylene ether sulfone)s and Related Engineering Thermoplastics

The bis(triflate) functionality can be exploited as an alternative leaving group to fluoride or chloride in nucleophilic aromatic substitution polycondensations. The superior leaving-group ability of triflate (pKₐ of HTfO ≈ –14) permits milder reaction temperatures and shorter polymerization times compared to conventional 4,4′-dichlorodiphenyl sulfone, while the sulfone core maintains the high glass transition temperature and thermo-oxidative stability characteristic of polysulfone engineering plastics [1]. This scenario is most relevant for research groups developing next-generation high-Tg thermoplastics with improved processability.

Precursor to Functionalized Diphenyl Sulfone Derivatives for Organic Electronics

Patent literature identifies 4,4′-bis(trifluoromethanesulfonyloxy)diphenyl sulfone as a key intermediate for charge transport compounds in organophotoreceptors [2]. The bis(triflate) serves as a versatile platform for sequential or simultaneous installation of hydrazone, carbazole, or fluorenyl charge-transport moieties via Pd-catalyzed cross-coupling. The symmetrical disposition of reactive sites ensures homogeneous functionalization, a prerequisite for uniform charge transport layers in electrophotographic devices.

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